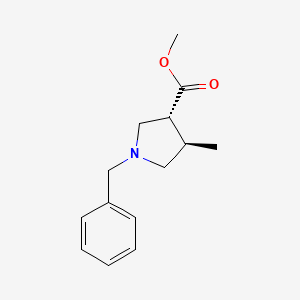![molecular formula C9H16ClNO2 B7934580 (4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride](/img/structure/B7934580.png)
(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride is a chemical compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bicyclo[2.2.2]octane framework. The presence of a carboxyl group and an azanium ion further distinguishes this compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride typically involves a series of organic reactions. One common method is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . The reaction conditions are mild and operationally simple, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product in high purity.
化学反应分析
Types of Reactions
(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: The azanium ion can participate in reduction reactions, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyl group can yield carboxylic acids or esters, while reduction of the azanium ion can produce primary or secondary amines.
科学研究应用
(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly those with bicyclic structures.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and molecular recognition processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The carboxyl group and azanium ion play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic framework and carboxyl group but lack the azanium ion.
1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound features a similar bicyclic structure but contains nitrogen atoms in the ring system.
Uniqueness
(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride is unique due to the presence of both a carboxyl group and an azanium ion within the bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
属性
IUPAC Name |
(4-carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9-4-1-8(2-5-9,3-6-9)7(11)12;/h1-6,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQSIKNWCSTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-hydroxy-7H-thieno[2,3-b]pyridin-4-one](/img/structure/B7934509.png)




![(2S,3R)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7934541.png)

![2-amino-9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7934552.png)
![trisodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7934559.png)



![7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B7934585.png)
